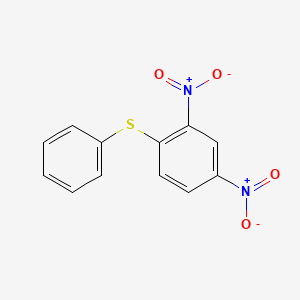

2,4-Dinitrophenyl phenyl sulfide

Description

Contextualization within Aromatic Sulfide (B99878) Chemistry and Electron-Deficient Aromatic Systems

Aromatic sulfides, or thioethers, are a class of organosulfur compounds that play a crucial role in various chemical and biological processes. The reactivity of these compounds is heavily influenced by the electronic nature of the aromatic rings attached to the sulfur atom. In the case of 2,4-dinitrophenyl phenyl sulfide, the dinitrophenyl group is strongly electron-withdrawing due to the presence of two nitro groups. This electronic feature is pivotal to its chemistry.

The sulfide linkage in aromatic systems can exhibit a dual electronic nature. When attached to electron-rich aromatic systems, sulfides act as weak acceptors. However, when bonded to electron-poor aromatics, such as the 2,4-dinitrophenyl system, they transform into potent donors. nih.gov This "turn-on" donor character in electron-deficient systems is a key aspect of their reactivity. nih.gov The electron-deficient nature of the dinitrophenyl ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.

Historical Perspectives on the Study of 2,4-Dinitrophenyl Systems in Organic Reactions

The study of 2,4-dinitrophenyl (DNP) systems has a rich history in organic chemistry. Initially, compounds like 2,4-dinitrophenol (B41442) (DNP) and its derivatives were used in the manufacturing of explosives and as pesticides. wikipedia.org The reactivity of the 2,4-dinitrophenyl group, particularly its susceptibility to nucleophilic attack, was recognized early on. For instance, 2,4-dinitrophenylhydrazine (B122626) became a widely used reagent for the characterization of aldehydes and ketones. tdl.orgbris.ac.uk

The investigation of 2,4-dinitrobenzenesulfenyl chloride provided early evidence for the ionic behavior of sulfenyl chlorides, which can act as precursors to sulfenium ions. nii.ac.jp These studies laid the groundwork for understanding the electrophilic nature of such species and their reactions, including the formation of this compound through the reaction of 2,4-dinitrobenzenesulfenyl chloride with benzene (B151609) in the presence of a strong acid. nii.ac.jp

Current Research Relevance of this compound as a Synthetic Building Block and Mechanistic Probe

This compound continues to be a compound of interest in contemporary research. Its utility as a synthetic building block stems from the reactivity of the dinitrophenyl group. The carbon atom attached to the sulfur is activated towards nucleophilic attack, allowing for the displacement of the phenylthio group. This reactivity has been exploited in the synthesis of various heterocyclic compounds and other functionalized aromatic systems.

Furthermore, this compound and its derivatives serve as valuable mechanistic probes to study reaction mechanisms. For example, the rates of nucleophilic substitution reactions involving these substrates provide insights into the nature of the transition state and the influence of leaving groups and solvent effects. semanticscholar.orgresearchgate.netlac-bac.gc.ca Studies on the conformation of 2,4-dinitrophenyl 4'-substituted phenyl sulfides using 1H-NMR and IR spectroscopy have provided evidence for a skew conformation and have explored the transmission of electronic effects through the sulfide linkage. researchgate.nettandfonline.comtandfonline.com

Scope and Objectives of Academic Research in this compound Chemistry

Current academic research on this compound and related compounds is multifaceted. Key areas of investigation include:

Synthesis of Novel Derivatives: Researchers are actively exploring new methods for the synthesis of functionalized 2,4-dinitrophenyl phenyl sulfides and their subsequent conversion into more complex molecular architectures.

Mechanistic Studies: Detailed kinetic and spectroscopic studies are being conducted to elucidate the mechanisms of reactions involving this compound, including nucleophilic aromatic substitution and other transformations. semanticscholar.orgresearchgate.netlac-bac.gc.ca

Conformational Analysis: The conformational preferences of these molecules and the factors influencing them remain an area of active investigation, with implications for understanding their reactivity and physical properties. researchgate.nettandfonline.comtandfonline.com

Applications in Materials Science: The unique electronic properties of these compounds are being explored for the development of new materials with specific optical or electronic functionalities.

Physical and Chemical Properties

This compound is a solid at room temperature. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₄S |

| Molecular Weight | 276.27 g/mol nih.gov |

| IUPAC Name | 1-(phenylthio)-2,4-dinitrobenzene |

| Melting Point | 121-123 °C |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in many organic solvents. |

This table is interactive. You can sort and filter the data.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

| Spectroscopic Technique | Key Observations |

| ¹H NMR | The spectrum shows characteristic signals for the aromatic protons. The chemical shift of the proton at the 6-position of the dinitrophenyl ring is particularly sensitive to the electronic effects of substituents on the other phenyl ring. researchgate.nettandfonline.comtandfonline.com |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |

| IR Spectroscopy | Shows characteristic absorption bands for the nitro groups (NO₂) and the C-S stretching vibration. researchgate.nettandfonline.com |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. nih.gov |

This table is interactive. You can sort and filter the data.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction of 1-chloro-2,4-dinitrobenzene (B32670) with thiophenol in the presence of a base.

Another route involves the reaction of 2,4-dinitrobenzenesulfenyl chloride with benzene, promoted by a Friedel-Crafts catalyst or a strong acid like sulfuric acid. nii.ac.jp

Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the dinitrophenyl ring.

Nucleophilic Aromatic Substitution: The phenylthio group can be displaced by a variety of nucleophiles. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the phenyl ring. Studies have shown that the reaction with hydrazine (B178648) proceeds through a zwitterionic intermediate. semanticscholar.orgresearchgate.netlac-bac.gc.ca

Oxidation: The sulfide linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The conformational preferences of these oxidized derivatives have been studied. researchgate.nettandfonline.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-1-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJUUUJRUDHVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,4 Dinitrophenyl Phenyl Sulfide

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Dinitrophenyl Moiety

The 2,4-dinitrophenyl moiety in 2,4-dinitrophenyl phenyl sulfide (B99878) is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the stepwise addition-elimination mechanism of SNAr reactions.

In SNAr reactions of 2,4-dinitrophenyl derivatives, the nature of the leaving group is a critical factor influencing the reaction mechanism and rate. For 2,4-dinitrophenyl phenyl sulfide and its substituted analogues, the thioaryl moiety functions as the leaving group.

In the reaction of various 2,4-dinitrobenzene derivatives with hydrazine (B178648) in dimethyl sulfoxide (B87167) (DMSO), the departure of the leaving group is the rate-determining step. semanticscholar.orgresearchgate.net This contrasts with the reaction of 1-chloro-2,4-dinitrobenzene (B32670), where the formation of the intermediate is rate-limiting. semanticscholar.orgresearchgate.net The efficacy of the leaving group is linked to its basicity and steric factors. semanticscholar.orgresearchgate.net The reactivity of 2,4-dinitrophenyl aryl sulfides (5a-i) with hydrazine was found to increase as the pKa of the corresponding thioaryl leaving group's conjugate acid decreased. semanticscholar.org

Kinetic studies provide quantitative insight into the SNAr mechanism of this compound. The reactions are often monitored spectrophotometrically, following the appearance of the substitution product under pseudo-first-order conditions with an excess of the nucleophile. semanticscholar.org

For the reaction of a series of 3'- and 4'-substituted phenyl 2,4-dinitrophenyl sulfides with hydrazine in DMSO, a Brønsted-type correlation of the rate constants against the pKa values of the conjugate acids of the leaving groups yielded a small βlg value of -0.18 (r = 0.99). semanticscholar.org This small value suggests that in the transition state, bond formation to the incoming nucleophile is significantly more advanced than the cleavage of the bond to the leaving group. semanticscholar.org This is consistent with a mechanism where the departure of the leaving group from the Meisenheimer intermediate is the rate-determining step. semanticscholar.orgresearchgate.net

In a broader context of SNAr reactions, activation parameters can reveal details about the transition state. For instance, in the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine (B6355638) in acetonitrile (B52724), the activation parameters for the catalyzed reaction were found to be ΔH‡ = 0.38 kcal/mol and ΔS‡ = -55.4 cal/(mol K), indicating a highly ordered, cyclic transition state. acs.org While not specific to the phenyl sulfide leaving group, this data illustrates the type of detailed thermodynamic information derived from such kinetic studies.

Table 1: Kinetic Parameters for the Reaction of Substituted 2,4-Dinitrophenyl Phenyl Sulfides with Hydrazine in DMSO This table is based on data reported for reactions of 2,4-dinitrophenyl aryl sulfides.

| Parameter | Value | Interpretation | Source |

| βlg (Brønsted coefficient) | -0.18 | Indicates a small degree of bond cleavage to the leaving group in the transition state. | semanticscholar.org |

| ρY (Hammett value) | Small | Suggests the sulfide exists in a skew conformation, reducing the transmission of substituent electronic effects. | semanticscholar.orgresearchgate.net |

Substituents on the phenylthio (thioaryl) leaving group can influence the rate of SNAr reactions by altering the stability of the leaving group anion. In the reaction of 3'- and 4'-substituted phenyl 2,4-dinitrophenyl sulfides (5a-i) with hydrazine, the reactivity increases with the electron-withdrawing ability of the substituent on the thioaryl ring. semanticscholar.orgresearchgate.net

A Hammett plot correlating the reaction rates with σ⁻ constants gives a good linear relationship. semanticscholar.org However, the calculated ρY value is small, which has been attributed to the preferential existence of the sulfides in a skew conformation. semanticscholar.orgresearchgate.net This conformation reduces the coplanarity between the phenyl rings, thereby diminishing the transmission of electronic effects from the substituent to the sulfur atom and the reaction center. semanticscholar.orgresearchgate.net In contrast, studies on other systems, such as the reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline, show significant substituent effects on the reaction rates and equilibrium constants. rsc.org

A Meisenheimer complex is a crucial reactive intermediate in most SNAr reactions, formed by the addition of a nucleophile to the electron-deficient aromatic ring. wikipedia.org These are 1:1 adducts, and their formation can be observed through characteristic coloration; for example, a purple color was noted in the base-catalyzed anomerization of a dinitrophenyl glycoside, attributed to a Meisenheimer complex. cdnsciencepub.com

Transformations Involving the Sulfur Center

Beyond its role as a leaving group, the sulfur atom in this compound can undergo various chemical transformations, most notably oxidation.

The sulfide linkage can be selectively oxidized to either a sulfoxide or a sulfone by choosing appropriate oxidants and reaction conditions. cdmf.org.brjchemrev.com This transformation is significant as sulfoxides and sulfones are important classes of compounds in organic and medicinal chemistry. cdmf.org.br

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst. cdmf.org.brmdpi.com The degree of oxidation can be controlled. For example, using a dendritic phosphomolybdate hybrid (PAMAM-G1-PMo) as a catalyst, sulfides can be selectively oxidized to sulfoxides in high yields at 30°C. mdpi.com Increasing the temperature to 40°C and adjusting the amount of H₂O₂ can push the oxidation further to selectively yield the corresponding sulfone. mdpi.com

Other catalytic systems have also been developed. Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have been shown to be highly efficient and selective catalysts for the oxidation of sulfides to sulfones using H₂O₂ in acetonitrile. cdmf.org.br The α-Ag₂WO₄ catalyst, for instance, can achieve complete conversion to the sulfone within one hour at 50°C. cdmf.org.br The selectivity between sulfoxide and sulfone is a known challenge, as over-oxidation of the sulfide to the sulfone can occur, while the sulfoxide can be difficult to oxidize further under mild conditions. mdpi.com However, systems using catalysts like LiNbMoO₆ with controlled amounts of H₂O₂ have been developed to achieve high selectivity for either the sulfoxide or the sulfone. google.com

Table 2: Conditions for Selective Oxidation of Sulfides This table summarizes general findings for the selective oxidation of various sulfides, which are applicable to this compound.

| Desired Product | Catalyst | Oxidant (Equivalents) | Solvent | Temperature (°C) | Source |

| Sulfoxide | PAMAM-G1-PMo | 30 wt% H₂O₂ | 95% EtOH | 30 | mdpi.com |

| Sulfone | PAMAM-G1-PMo | 30 wt% H₂O₂ | 95% EtOH | 40 | mdpi.com |

| Sulfone | α-Ag₂WO₄ | H₂O₂ (2.4 mmol) | CH₃CN | 50 | cdmf.org.br |

| Sulfone | NiWO₄ | H₂O₂ (2.4 mmol) | CH₃CN | 50 | cdmf.org.br |

Reductive Cleavage and Desulfurization Pathways

Reductive cleavage of this compound can occur at either the phenyl-sulfur or the dinitrophenyl-sulfur bond. The course of the reaction is highly dependent on the reducing agent and reaction conditions. Desulfurization results in the complete removal of the sulfur atom.

The C-S bond connected to the electron-deficient 2,4-dinitrophenyl ring is more susceptible to nucleophilic cleavage. However, under reductive conditions, several pathways are possible. One common method for desulfurization involves the use of reducing metals. For instance, ytterbium metal has been shown to reduce diaryl thioketones, proceeding through a dianion-like intermediate. oup.com A similar mechanism could be envisioned for this compound, where single electron transfer from the metal to the sulfide could generate a radical anion, which could then fragment.

Transition metal complexes can also mediate the hydrolysis and cleavage of C-S bonds. acs.org Some reductive cleavage reactions may proceed via a dissociative E1cB (Elimination Unimolecular conjugate Base) pathway, particularly if there are suitable leaving groups and acidic protons. acs.org In other cases, a single-electron transfer mechanism is likely operative for reductive cleavage. acs.org Aryne-promoted dehydrosulfurization has also been reported as a metal-free method to cleave C-S bonds in thioamides, yielding nitriles and diaryl sulfides, highlighting the diverse strategies for C-S bond scission. organic-chemistry.org

Alkylation and Arylation Reactions at the Sulfur Atom

The sulfur atom in this compound can act as a nucleophile, reacting with alkylating and arylating agents to form the corresponding sulfonium (B1226848) salts. However, the nucleophilicity of the sulfur is significantly diminished by the attached 2,4-dinitrophenyl group.

Consequently, the alkylation of diaryl sulfides often requires forcing conditions or the use of highly reactive alkylating agents in the presence of silver or mercury salts to facilitate the reaction. thieme-connect.de For example, diphenyl sulfide reacts with alkyl halides in the presence of silver(I) tetrafluoroborate (B81430) to yield alkyl(diphenyl)sulfonium salts. thieme-connect.de A similar approach would be necessary for the alkylation of this compound.

Arylation at the sulfur atom is also possible. The reaction of platinum(II) sulfide complexes with potent arylating agents like 1-chloro-2,4-dinitrobenzene results in the formation of the corresponding nitroarylthiolate complexes, demonstrating the feasibility of forming a bond between a sulfide and the 2,4-dinitrophenyl group. researchgate.net

Photochemical and Thermal Reactivity Studies

The presence of the 2,4-dinitrophenyl group imparts significant photochemical activity to the molecule. Upon irradiation, derivatives of 2,4-dinitrobenzenesulphenyl compounds can undergo interesting transformations. rsc.org One key photochemical reaction involves the intramolecular transfer of an oxygen atom from the ortho-nitro group to the sulfur atom. rsc.org This process is believed to proceed through the formation of a nitrene-type intermediate. rsc.org

Furthermore, photolysis of 2,4-dinitrobenzenesulphenyl acetate (B1210297) in the presence of aromatic compounds has been shown to produce aromatic sulfides. rsc.org This reaction is proposed to occur via electrophilic attack by a photochemically generated 2,4-dinitrobenzenesulphenium ion (ArS⁺). rsc.org The photochemistry of related nitroaromatic compounds often involves the formation of highly reactive intermediates and can lead to complex product mixtures. acs.org

Thermal decomposition studies on related compounds, such as N-2,4-dinitrophenyl-α-amino-acids, show that the products are generally different from those obtained via photochemical decomposition. hw.ac.uk The thermolysis of 2,4-dinitrophenylhydrazine (B122626), another related structure, has been shown to be a complex, multi-step process. researchgate.net For this compound, thermal stress could potentially lead to cleavage of the C-S bonds or intramolecular cyclization reactions involving the nitro groups, though specific studies are limited.

Investigations of Electron Transfer Processes and Radical Intermediates

The electron-deficient 2,4-dinitrophenyl ring makes this compound a good electron acceptor. This property is central to its involvement in electron transfer processes.

Under photochemical conditions, the molecule can participate in photoinduced electron transfer (PET). In systems where an electron donor is present, the 2,4-dinitrophenyl group can accept an electron, forming a radical anion. beilstein-journals.org This initiation step can lead to a cascade of reactions. For example, light-promoted single-electron transfer within an electron-donor-acceptor (EDA) complex involving an O-(2,4-dinitrophenyl)oxime derivative leads to the formation of a 2,4-dinitrophenol (B41442) anion and nitrogen-centered radicals. beilstein-journals.org

Radical intermediates are also implicated in its oxidative and photochemical degradation. In the catalytic oxidation of the related 2,4-dinitrophenol, the superoxide (B77818) radical anion (O₂•⁻) was identified as the dominant reactive species. researchgate.net In photochemical reactions, evidence points to the formation of nitrene-type intermediates, which are themselves radical species. rsc.org The reaction of the sulfide with nucleophiles can also proceed through a single-electron transfer mechanism, leading to radical intermediates and subsequent bond cleavage. acs.org

Applications of 2,4 Dinitrophenyl Phenyl Sulfide in Advanced Organic Synthesis

2,4-Dinitrophenyl Phenyl Sulfide (B99878) as a Versatile Synthetic Intermediate

2,4-Dinitrophenyl phenyl sulfide serves as a crucial building block in the construction of more complex molecular architectures. Its reactivity allows for its incorporation into a wide array of organic compounds, making it a valuable precursor in several synthetic pathways.

The dinitrophenyl moiety of this compound can be chemically modified, making it a precursor for various advanced aromatic systems. For instance, the reaction of 2,4-dinitrophenol (B41442) with sodium sulfide and sulfur can lead to the formation of 2,4-dinitrophenyl sulfide and other sulfur-containing compounds. ontosight.ai These products can then serve as intermediates in the synthesis of dyes and pigments, where the introduction of sulfur-containing groups can alter the optical properties of the compounds. ontosight.ai

Furthermore, the synthesis of aryl 2,4-dinitrophenyl sulfides can be achieved through the reaction of 2,4-dinitrobenzenesulfenyl chloride with an aromatic substance. researchgate.net This methodology provides a route to a variety of substituted diaryl sulfides, which are important structural motifs in many organic molecules. The subsequent cleavage of the sulfide bond can also be a strategic step in the synthesis of other functionalized aromatic compounds. researchgate.net

The reactivity of this compound and its derivatives has been harnessed in the synthesis of various heterocyclic compounds. For example, 6-chloropyridazin-3(2H)-thione can be reacted with 2,4-dinitrobenzenesulfenyl chloride to form 2,4-dinitrophenyl-6-chloropyridazyldisulfide. scispace.com This reaction demonstrates the utility of the dinitrophenyl sulfide moiety in constructing more complex heterocyclic systems.

In another example, derivatives of formyl pyrazole (B372694) can be synthesized and subsequently reacted with other reagents to create more elaborate heterocyclic structures. d-nb.info Specifically, 1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and 1-(2,4-dinitrophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde have been synthesized and characterized, showcasing the incorporation of the 2,4-dinitrophenyl group into pyrazole-based scaffolds. d-nb.info These heterocyclic compounds have potential applications in various fields, including medicinal chemistry and materials science.

The following table summarizes the synthesis of some heterocyclic compounds using 2,4-dinitrophenyl derivatives:

| Starting Material | Reagent | Product | Reference |

| 6-Chloropyridazin-3(2H)-thione | 2,4-Dinitrobenzenesulfenyl chloride | 2,4-Dinitrophenyl-6-chloropyridazyldisulfide | scispace.com |

| Acetophenone/Phenyl hydrazine (B178648) | Vilsmeier reagent, then 2,4-dinitrophenylhydrazine (B122626) | 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | d-nb.info |

| 4-Methyl acetophenone/Phenyl hydrazine | Vilsmeier reagent, then 2,4-dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | d-nb.info |

The application of this compound extends to the construction of intricate organic scaffolds. Its ability to participate in various coupling and substitution reactions makes it a valuable tool for synthetic chemists. For instance, the synthesis of S-aryl dithiocarbamates can be initiated by the formation of an electron-donor-acceptor (EDA) complex between a thiolate and a halogenated electron-acceptor aromatic compound, which can include dinitrophenyl derivatives. beilstein-journals.org This leads to the formation of a new carbon-sulfur bond and the construction of a more complex molecular framework. beilstein-journals.org

Furthermore, the development of synthetic methods for preparing various sulfides often involves the use of dinitrophenyl sulfide derivatives. researchgate.net These methods can be applied to the synthesis of complex molecules containing the sulfide linkage, which is a key structural element in many biologically active compounds and functional materials.

Utility in Protection/Deprotection Strategies

The 2,4-dinitrophenyl group is a well-established protecting group in organic synthesis, and its sulfide derivatives play a role in these strategies. The electron-withdrawing nature of the dinitrophenyl group can be exploited to protect certain functional groups, which can then be deprotected under specific conditions.

The 2,4-dinitrobenzenesulfonyl group, which is structurally related to 2,4-dinitrophenyl sulfide, has been shown to be an effective electron-withdrawing protecting group for pyrroles. researchgate.net This protection allows for a wider range of reactions to be performed on the pyrrole (B145914) ring with higher regioselectivity and yields. researchgate.net The deprotection can be achieved under mild conditions by treatment with a thiol or thiolate, which proceeds through a nucleophilic aromatic substitution mechanism. researchgate.net

Similarly, the 2,4-dinitrophenyl (DNP) ether moiety has been extensively used as a protecting group for tyrosines in peptide synthesis, with thiolytic cleavage achieved by treatment with 2-mercaptoethanol. nih.gov This highlights the broader utility of the dinitrophenyl scaffold in protection and deprotection schemes.

Application in Reagent Design for Specific Chemical Transformations

This compound and its derivatives are utilized in the design of reagents for specific chemical transformations. The compound itself can act as a reagent for the identification of thiol or sulfide functional groups in organic molecules. lookchem.com The reaction with thiols leads to the formation of 2,4-dinitrophenyl thioethers, which can be readily characterized. lookchem.com

Furthermore, O-(2,4-dinitrophenyl)hydroxylamine has been used for the amination of ester enolates. acs.org This demonstrates the application of dinitrophenyl-containing reagents in the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. The electron-poor nature of the dinitrophenyl ring facilitates the nucleophilic attack, driving the desired reaction.

Role as a Precursor for Functional Materials and Sensing Agents

A significant application of this compound lies in its role as a precursor for the development of functional materials and sensing agents, particularly fluorescent probes. The cleavage of the dinitrophenyl ether or sulfide bond by specific analytes can lead to a change in the fluorescence properties of a molecule, forming the basis of a "turn-on" sensor.

For example, a nonfluorescent compound containing a 2,4-dinitrophenyl ether can be deprotected by thiols to produce a highly fluorescent product, providing a method for the determination of these species. lookchem.com This principle has been extended to the design of probes for hydrogen sulfide (H2S), where the strong nucleophilicity of H2S is exploited to cleave a dinitrophenyl ether, leading to the release of a fluorescent reporter. nih.govrsc.org The selectivity of these probes can be enhanced by incorporating an aldehyde group ortho to the dinitrophenyl ether, which accelerates the response towards H2S. acs.org

The following table provides examples of fluorophore scaffolds that have been functionalized with the 2,4-dinitrophenyl group to create probes for H2S:

| Fluorophore Scaffold | Emission Color Range | Reference |

| 1,8-Naphthalimide | Not specified | nih.gov |

| Fluorescein | Not specified | nih.gov |

| Coumarin | Not specified | nih.gov |

| Nile Red | Not specified | nih.gov |

| BODIPY | Near-IR | nih.gov |

Components in Chemodosimeters and Fluorescent Probes

The 2,4-dinitrophenyl (DNP) moiety, a key component of this compound, is extensively utilized in the design of chemodosimeters and fluorescent probes. nih.govnih.gov These probes are particularly effective for detecting biologically significant molecules like hydrogen sulfide (H₂S) and other thiols. nih.govnih.govmdpi.com The fundamental principle behind their function lies in the thiolysis of the 2,4-dinitrophenyl group. nih.govsemanticscholar.org

The strong electron-withdrawing nature of the two nitro groups on the DNP ring makes it an excellent quencher of fluorescence through a photo-induced electron transfer (d-PET) process. nih.govsemanticscholar.org In its native state, a probe containing the DNP group is typically non-fluorescent or weakly fluorescent. semanticscholar.orgresearchgate.net When the probe encounters a target analyte, such as H₂S, a nucleophilic reaction occurs. The sulfide anion (HS⁻) attacks the electron-deficient carbon of the DNP ether or a similar linkage, cleaving the DNP group from the fluorophore. nih.govnih.govresearchgate.net This cleavage event liberates the fluorophore, interrupting the d-PET quenching process and resulting in a "turn-on" fluorescence signal, which can be a significant increase in emission intensity. researchgate.netnih.govsioc-journal.cn

This mechanism has been the basis for the development of numerous fluorescent probes. For instance, probes have been designed that incorporate fluorophores like coumarin, 1,8-naphthalimide, and BODIPY, all of which are "caged" by a DNP group. nih.govsemanticscholar.orgnih.gov The selectivity of these probes for H₂S over other biologically relevant species, such as cysteine (Cys) and glutathione (B108866) (GSH), is a critical aspect of their design. nih.gov Researchers have successfully created probes that exhibit high selectivity and sensitivity, with some capable of detecting H₂S at nanomolar concentrations. nih.govresearchgate.net

These chemosensors have found practical applications in real-time imaging of H₂S in living cells, such as HeLa and MCF-7 cells, and even in quantifying H₂S levels in food and environmental samples like wine and natural water. semanticscholar.orgnih.govsioc-journal.cn The development of these tools is significant for studying the physiological and pathological roles of H₂S, which is recognized as an important gaseous signaling molecule in biological systems. nih.govresearchgate.net

Table 1: Examples of Fluorescent Probes Utilizing the 2,4-Dinitrophenyl Moiety for Analyte Detection

| Probe Name/Fluorophore Base | Target Analyte(s) | Typical Mechanism | Key Findings | Reference(s) |

| TPB-NO₂ | H₂S | Thiolysis of DNP ether, interrupting PET | Weakly fluorescent probe becomes highly fluorescent upon reaction with H₂S. | researchgate.net |

| DCM-dip (Benzopyran-based) | H₂S | Thiolysis of 2,4-dinitrobenzene derivative | "Turn-on" response with a detection limit of 2.82 µmol/L; used for H₂S detection in wine. sioc-journal.cn | sioc-journal.cn |

| HSN-1 (1,8-naphthalimide-based) | H₂S | H₂S-mediated reduction of a nitro group | Designed to utilize the reducing property of H₂S to induce fluorescence. | nih.gov |

| BODIPY-based probe | H₂S | Thiolysis of DNP ether | Exhibits an 18-fold increase in fluorescence upon reaction with H₂S; used in bovine serum and MCF-7 cells. semanticscholar.org | semanticscholar.org |

| 8-Hydroxyquinoline-based probe | HS⁻ | Thiolysis of 2,6-dinitrophenyl ether | Selective "turn-on" emission at 514 nm in water; capable of detecting intracellular H₂S. researchgate.net | researchgate.net |

Precursors for Polymer Chemistry and Optoelectronic Materials

While direct, large-scale polymerization of this compound itself is not commonly documented, its structural motifs, particularly the phenyl sulfide linkage, are relevant in the synthesis of advanced polymers and materials for optoelectronics. Phenyl sulfide linkers are used to construct flexible covalent organic frameworks (COFs), which are a class of porous crystalline polymers with applications in areas like adsorption and sensing. researchgate.net

Furthermore, the broader class of aromatic sulfides, including phosphine (B1218219) sulfides, serves as building blocks for materials with specific electronic properties. Phosphine sulfide-based bipolar host materials have been developed for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com These materials are synthesized through reactions involving organolithium compounds and sulfur, creating molecules with high triplet energies (~3.0 eV), which is a crucial property for hosting blue light emitters in OLED devices. mdpi.com The synthesis of these host materials, such as CzPhPS and DCzPhPS, demonstrates the utility of creating sulfide bonds to craft molecules with tailored optoelectronic characteristics. mdpi.com The resulting materials exhibit excellent bipolar charge-transporting abilities, leading to high efficiency in PhOLEDs. mdpi.com

The reactivity of the dinitrophenyl group also suggests potential for modification and incorporation into polymer backbones. The electron-withdrawing nitro groups can influence the electronic properties of a polymer chain and can also serve as reactive sites for post-polymerization modification. The cleavage of a dinitrophenyl group by a nucleophile is a well-established reaction that could be adapted for creating responsive or degradable polymer systems. nih.govsemanticscholar.org

Theoretical and Computational Investigations of 2,4 Dinitrophenyl Phenyl Sulfide

Electronic Structure and Bonding Analysis

The electronic characteristics of 2,4-dinitrophenyl phenyl sulfide (B99878) are crucial in determining its reactivity. The presence of two electron-withdrawing nitro groups on one phenyl ring and a sulfur-linked phenyl group creates a unique electronic environment that has been explored through various computational methods.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important method for investigating the ground state properties of organic molecules like 2,4-dinitrophenyl phenyl sulfide. While specific DFT studies focusing solely on the parent compound are not extensively documented in readily available literature, research on closely related derivatives provides significant insights. For instance, DFT calculations are frequently employed to optimize molecular geometries and to calculate electronic properties such as HOMO-LUMO energy gaps, which are critical in understanding the molecule's reactivity and spectral properties. researchgate.netresearchgate.net

In studies of similar 2,4-dinitrophenyl compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**), have been used to predict molecular geometries, vibrational frequencies, and electronic spectra. researchgate.net These studies generally show good agreement between theoretical predictions and experimental data. For this compound, it can be inferred that the dinitrophenyl ring is electron-deficient due to the strong withdrawing effect of the two nitro groups, making the ipso-carbon a prime target for nucleophilic attack. The phenylthio group, in turn, acts as the leaving group in such reactions.

Frontier molecular orbital analysis (HOMO-LUMO) is a key aspect of DFT studies. For molecules of this class, the LUMO is typically localized on the dinitrophenyl ring, indicating its electrophilic nature. researchgate.net The distribution and energies of these orbitals are fundamental in rationalizing the outcomes of chemical reactions.

Ab Initio and Post-Hartree-Fock Calculations

Before the widespread use of DFT, ab initio Hartree-Fock (HF) methods were the primary tools for such investigations. While HF methods provide a fundamental understanding of electronic structure, they neglect electron correlation, which can be significant. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by incorporating electron correlation. researchgate.net

In comparative studies of related organic molecules, MP2 calculations have been shown to provide more accurate energetic predictions, such as activation barriers, compared to some DFT functionals which can sometimes overestimate them. sci-hub.se For this compound, ab initio and post-Hartree-Fock calculations would be instrumental in providing benchmark data for bond lengths, bond angles, and, crucially, for the energetics of reaction pathways, offering a more refined understanding of its chemical behavior. These methods are computationally more demanding, which often limits their application to smaller systems, but they provide a valuable reference for validating results from more computationally efficient methods like DFT. tandfonline.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules of this compound interact with each other are key to understanding its properties in both solution and the solid state.

Experimental and theoretical studies on 2,4-dinitrophenyl 4'-substituted phenyl sulfides have indicated a preference for a skew conformation. research-nexus.netuba.ar This non-planar arrangement is a result of the balance between the delocalization of the sulfur lone pair electrons into the phenyl rings and the steric hindrance between the ortho-substituents and the sulfur bridge. The chemical shift of the proton at the 6-position of the dinitrophenyl ring in NMR studies is sensitive to the substituent on the other phenyl ring, which supports the adoption of this skew conformation. research-nexus.net

Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, are expected to play a significant role in the crystal packing of this compound. mdpi.commdpi.com In related dinitrophenyl derivatives, these interactions have been shown to stabilize the three-dimensional structure. mdpi.comresearchgate.net The analysis of these weak interactions is crucial for crystal engineering and for understanding the physical properties of the solid material. Computational methods can be used to model and quantify these interactions, providing insights that complement experimental X-ray diffraction data. nih.govsemanticscholar.org

Computational Elucidation of Reaction Mechanisms and Transition States

The reactions of this compound, particularly nucleophilic aromatic substitution (SNA_r), have been a fertile ground for mechanistic studies. Computational chemistry has been instrumental in elucidating the intricate details of these reaction pathways.

Activation Barriers and Reaction Pathways

The reaction of this compound derivatives with nucleophiles, such as hydrazine (B178648), has been shown to proceed through a zwitterionic intermediate. nih.gov The generally accepted mechanism for nucleophilic aromatic substitution on such activated rings is an addition-elimination pathway, which involves the formation of a Meisenheimer-type intermediate. nih.gov The rate-determining step can be either the formation of this intermediate or the departure of the leaving group.

For the reaction of this compound derivatives with hydrazine in DMSO, kinetic data suggests that the reaction proceeds with advanced bond formation to the nucleophile and that the cleavage of the bond to the leaving group occurs to a lesser extent in the transition state. nih.gov This is supported by a small β_lg value of -0.18, obtained from the correlation of reaction rates with the pKa of the corresponding thiophenol leaving groups. nih.gov

Computational studies on similar systems allow for the calculation of the activation energies (ΔH^‡) and entropies (ΔS^‡) of activation, which are critical for understanding reaction kinetics. For example, in related reactions, large negative entropies of activation suggest a highly ordered or rigid transition state. nih.gov

Table 1: Kinetic Data for the Reaction of Substituted 2,4-Dinitrophenyl Phenyl Sulfides with Hydrazine

| Substituent (Y) on Phenyl Sulfide | pKa of Thioaryl Leaving Group | Rate Constant (k) |

| H | 7.20 | 1.25 x 10^-2 |

| p-CH3 | 7.50 | 8.10 x 10^-3 |

| p-Cl | 6.52 | 2.50 x 10^-2 |

| p-Br | 6.40 | 2.90 x 10^-2 |

| m-Cl | 6.10 | 4.50 x 10^-2 |

| m-Br | 6.05 | 4.80 x 10^-2 |

| p-NO2 | 4.50 | 2.20 x 10^-1 |

| m-NO2 | 5.20 | 1.10 x 10^-1 |

| Data adapted from studies on nucleophilic substitution reactions of this compound derivatives. nih.gov |

Role of Solvent Effects in Reaction Dynamics

The solvent plays a critical role in the dynamics of reactions involving charged or highly polar species like the transition states in SNA_r reactions. A change in solvent can significantly alter the reaction rate and even the mechanism. For instance, in the reactions of related dinitrobenzene derivatives, the reactivity sequence with hydrazine was found to be in the order of DMSO > MeCN > MeOH, which is dependent on intramolecular and intermolecular hydrogen bonding interactions. nih.gov

Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. The ability of a solvent to solvate the reactants versus the transition state differentially will dictate its effect on the reaction kinetics. Computational models that incorporate solvent effects, either implicitly (as a continuum) or explicitly (with individual solvent molecules), are essential for accurately predicting reaction dynamics in solution. These models can help to rationalize the observed experimental trends and provide a deeper understanding of the role of the solvent in mediating the reaction.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound. By employing quantum chemical calculations, it is possible to model and interpret Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and vibrational (Infrared and Raman) spectra, offering deep insights into the molecule's electronic structure and dynamics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the NMR spectra of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within the DFT framework to calculate nuclear magnetic shielding tensors, from which chemical shifts are derived. mdpi.comnih.gov

The process typically involves first optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or larger). nih.gov Following geometry optimization, the NMR shielding constants (σ) are calculated at the same or a higher level of theory. These absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_sample. mdpi.com Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. researchgate.netnih.gov

For this compound, the calculated ¹H and ¹³C NMR chemical shifts would reveal the electronic environment of each nucleus. The protons and carbons of the dinitrophenyl ring are expected to be significantly deshielded (shifted to higher ppm values) due to the strong electron-withdrawing effects of the two nitro groups. Conversely, the phenyl ring attached to the sulfur atom would show chemical shifts more typical of a substituted benzene (B151609).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound Note: These are illustrative values based on DFT calculations for analogous dinitrophenyl compounds. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Primary Influence |

|---|---|---|---|

| ¹H | H3 | ~9.1 | Ortho to two NO₂ groups |

| ¹H | H5 | ~8.5 | Ortho to one NO₂ group, para to S-Ph |

| ¹H | H6 | ~7.8 | Ortho to S-Ph, meta to NO₂ group |

| ¹H | Phenyl Ring (S-Ph) | ~7.4 - 7.6 | Thioether substitution |

| ¹³C | C1 (C-S) | ~148 | Attachment to S and NO₂ groups |

| ¹³C | C2 (C-NO₂) | ~145 | Attachment to NO₂ group |

| ¹³C | C4 (C-NO₂) | ~149 | Attachment to NO₂ group |

| ¹³C | Phenyl Ring (S-Ph) | ~128 - 135 | Thioether substitution |

The calculation of spin-spin coupling constants (J-coupling) is also achievable but is computationally more demanding. mdpi.com These calculations provide valuable information about the connectivity of atoms. For aromatic systems like this compound, the three-bond proton-proton couplings (³J_HH) are particularly informative, with typical values for ortho, meta, and para couplings being ~7-10 Hz, ~1-3 Hz, and <1 Hz, respectively. organicchemistrydata.org

Theoretical modeling of UV-Vis absorption and emission spectra is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.orgrespectprogram.org This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max). dntb.gov.ua

The calculations provide not only the excitation energies but also the oscillator strengths (f), which are proportional to the intensity of the spectral bands. Analysis of the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of these transitions. researchgate.net For this compound, the primary electronic transitions are expected to be of the π → π* type, localized on the aromatic rings, and intramolecular charge transfer (ICT) transitions. An ICT transition would likely involve the transfer of electron density from the electron-rich phenyl sulfide moiety (donor) to the electron-deficient dinitrophenyl ring (acceptor). researchgate.net

Table 2: Predicted Electronic Absorption Properties of this compound Note: These are illustrative values based on TD-DFT calculations for analogous dinitrophenyl compounds.

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Probable Transition Assignment |

|---|---|---|---|

| ~340 | ~3.65 | High | Intramolecular Charge Transfer (ICT) (HOMO → LUMO) |

| ~260 | ~4.77 | Medium | π → π* (Localized on dinitrophenyl ring) |

| ~230 | ~5.39 | Medium-High | π → π* (Localized on phenyl ring) |

Modeling of emission spectra (fluorescence) follows a similar computational protocol, but the calculation is performed on the optimized geometry of the first singlet excited state (S₁). The energy difference between the S₁ state and the ground state (S₀) at this geometry provides the emission energy.

The simulation of infrared (IR) and Raman spectra using quantum chemical methods is a highly effective way to assign vibrational modes observed in experimental spectra. science.govresearchgate.net DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. scielo.br

Due to the approximations inherent in the calculations (e.g., neglect of anharmonicity, basis set incompleteness), the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to achieve better agreement with experiment. researchgate.net A detailed assignment of the vibrational modes is often performed using Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. science.gov

For this compound, key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) groups, C-S stretching, and various aromatic C-H and C=C stretching and bending modes.

Table 3: Predicted and Illustrative Experimental Vibrational Frequencies for this compound Note: Experimental values are typical ranges for the specified functional groups in similar molecules. Calculated values are representative of DFT (B3LYP/6-31G(d,p)) results.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental IR Range (cm⁻¹) | Typical Experimental Raman Range (cm⁻¹) |

|---|---|---|---|---|

| ν_as(NO₂) | Asymmetric NO₂ Stretch | ~1530 - 1560 | 1520 - 1570 (Strong) | 1520 - 1570 (Medium) |

| ν_s(NO₂) | Symmetric NO₂ Stretch | ~1345 - 1355 | 1340 - 1360 (Very Strong) | 1340 - 1360 (Strong) |

| ν(C=C) | Aromatic Ring Stretch | ~1590, 1480 | 1600, 1500 (Medium) | 1600, 1500 (Strong) |

| ν(C-S) | Carbon-Sulfur Stretch | ~690 - 710 | 680 - 720 (Weak-Medium) | 680 - 720 (Medium) |

| ν(C-H) | Aromatic C-H Stretch | ~3050 - 3100 | 3030 - 3100 (Medium) | 3030 - 3100 (Strong) |

| δ(NO₂) | NO₂ Scissoring | ~840 - 850 | 835 - 860 (Medium-Strong) | 835 - 860 (Weak) |

Advanced Spectroscopic and Analytical Characterization Techniques in 2,4 Dinitrophenyl Phenyl Sulfide Research

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 2,4-dinitrophenyl phenyl sulfide (B99878). It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule and its fragments. The exact mass of 2,4-dinitrophenyl phenyl sulfide is 276.0205 g/mol , a value readily verifiable by HRMS. nih.gov This precision is instrumental in distinguishing it from other compounds with the same nominal mass.

In research settings, HRMS is employed to monitor the progress of reactions involving this compound. For instance, in studies where it is a product of a reaction, such as the cleavage of a protecting group, HRMS can detect its formation and quantify its presence. rsc.orgresearchgate.net The technique is also invaluable for identifying byproducts and impurities, thereby providing a complete picture of the reaction profile. Skeletal rearrangements of this compound and related compounds under electron impact have also been investigated using mass spectrometry, offering insights into their fragmentation pathways. acs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄S | nih.gov |

| Exact Mass | 276.0205 g/mol | nih.gov |

| Monoisotopic Mass | 276.02047791 Da | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the chemical shifts of each proton and carbon atom in the molecule. nih.govchemicalbook.com

Two-dimensional NMR techniques are essential for deciphering the complex spin systems within this compound and establishing connectivity between atoms. sdsu.eduyoutube.comwikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In this compound, COSY spectra would reveal the correlations between adjacent protons on both the dinitrophenyl and the phenyl rings, confirming their respective substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduwikipedia.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. emerypharma.com For this compound, this is crucial for assigning the signals of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.comwikipedia.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the sulfide linkage. For example, the protons on the phenyl ring would show correlations to the carbon atom of the dinitrophenyl ring that is bonded to the sulfur atom, and vice versa. emerypharma.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (dinitrophenyl ring) | 7.5 - 9.0 |

| ¹H | Aromatic (phenyl ring) | 7.2 - 7.8 |

| ¹³C | Aromatic (C-S) | 130 - 150 |

| ¹³C | Aromatic (C-NO₂) | 140 - 155 |

| ¹³C | Aromatic (unsubstituted) | 120 - 140 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

While less common for a molecule of this size, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. nih.gov ssNMR can be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions in the solid state. polymersynergies.net The technique is sensitive to the local environment of the nuclei, and thus can reveal details about packing and molecular conformation that are not accessible in solution-state NMR. nih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound, providing definitive information on bond lengths, bond angles, and torsional angles. waikato.ac.nzresearchgate.net Such data is invaluable for understanding the molecule's conformation and the steric and electronic effects of the substituent groups.

Crystallographic studies can also reveal details about the supramolecular structure, including intermolecular interactions such as π-π stacking and hydrogen bonding, which govern how the molecules pack in the crystal lattice. researchgate.net For instance, studies on related sulfonate esters have detailed offset π–π stacking interactions and multiple C—H⋯O interactions that contribute to crystal stability. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Sulfonate Analog

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.987(3) | researchgate.net |

| b (Å) | 10.999(4) | researchgate.net |

| c (Å) | 16.327(6) | researchgate.net |

| V (ų) | 1434.3(9) | researchgate.net |

Note: This data is for 2,4-dinitrophenyl 4-methylbenzenesulfonate, a structurally related compound, and is provided for illustrative purposes. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis in Complex Reaction Mixtures

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. sci-hub.se The development of a robust HPLC method is critical for quality control and for monitoring reaction kinetics.

A typical HPLC method involves the use of a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. d-nb.info Detection is commonly achieved using a UV-Vis detector, as the dinitrophenyl group provides a strong chromophore, allowing for sensitive detection at specific wavelengths. nih.gov Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape for this compound and any potential impurities. d-nb.info For complex mixtures, photodiode array (PDA) detection can be valuable for confirming peak identity and purity by comparing the UV-Vis spectrum of the eluting peak with that of an authentic standard. nih.gov

Table 4: General Parameters for HPLC Method Development for this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis at ~254 nm or ~340 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of compounds with low volatility, such as this compound, presents significant challenges due to their inability to traverse the gas chromatograph effectively at typical operating temperatures. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. emerypharma.comlibretexts.org This process not only enhances the chromatographic behavior of the compound but can also improve detection sensitivity. jfda-online.comresearchgate.net

For a compound like this compound, which contains nitro groups and a sulfide linkage, derivatization is essential for successful GC-MS analysis. The primary goals of derivatizing such a molecule are to increase its volatility and to introduce a chemical moiety that enhances its detectability. jfda-online.com A common strategy for sulfur-containing compounds involves the formation of a volatile derivative that is highly responsive to specific detectors. frontiersin.org

Research Findings on Derivatization and GC-MS Analysis

While specific research on the GC-MS analysis of volatile derivatives of this compound is not extensively documented, the principles can be inferred from studies on analogous compounds, particularly thiols and nitroaromatics. A plausible and effective strategy involves the chemical modification of the sulfide group. For instance, the sulfide could be reduced to its corresponding thiol, which is then reacted with a derivatizing agent to form a stable, volatile product.

A widely used derivatization reagent for thiols is pentafluorobenzyl bromide (PFBBr). frontiersin.orgmdpi.com This reagent reacts with the thiol group to form a pentafluorobenzyl derivative. psu.edu The resulting PFB-derivatized molecule exhibits significantly increased volatility, making it suitable for GC analysis. mdpi.com Furthermore, the pentafluorobenzyl group is a strong electrophore, which makes the derivative highly sensitive to an Electron Capture Detector (ECD) and amenable to analysis by Negative Chemical Ionization (NCI) Mass Spectrometry. psu.edunih.gov The NCI-MS technique is particularly advantageous for nitroaromatic compounds, offering high selectivity and sensitivity. nih.gov

The GC-MS analysis of such a derivative would typically involve a high-resolution capillary column, such as a DB-5ms or equivalent, which has a non-polar stationary phase suitable for separating a wide range of compounds. The mass spectrometer would identify the derivative based on its characteristic mass spectrum. The mass spectrum of a PFB-derivatized compound often shows a prominent ion at m/z 181, corresponding to the pentafluorobenzyl cation (C₆F₅CH₂⁺), which serves as a key identifier. psu.edunii.ac.jp The molecular ion of the specific derivative would also be used for confirmation. psu.edu

Optimization of the GC conditions, such as the injector temperature and the temperature program of the oven, is crucial to prevent the thermal decomposition of the dinitrophenyl-containing derivative. nih.gov

Illustrative GC-MS Parameters for a Volatile Derivative

The following table outlines typical parameters that could be employed for the GC-MS analysis of a hypothetical pentafluorobenzyl derivative of a reduced this compound. These parameters are based on established methods for similar derivatized sulfur-containing and nitroaromatic compounds.

| Parameter | Value / Condition |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy (EI) | 70 eV |

| Mass Range | 50 - 500 amu |

| Key Monitoring Ions (SIM) | m/z 181 (pentafluorobenzyl fragment), Molecular Ion (M⁺) of the derivative |

Synthesis and Research Significance of Derivatives and Analogs of 2,4 Dinitrophenyl Phenyl Sulfide

Systematic Synthesis of Substituted 2,4-Dinitrophenyl Phenyl Sulfides

The principal method for synthesizing 2,4-dinitrophenyl phenyl sulfides is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with a corresponding thiophenol or its sodium salt. semanticscholar.orgresearchgate.net The high electrophilicity of the carbon atom bearing the chlorine, activated by the two strong electron-withdrawing nitro groups, facilitates the displacement by the nucleophilic sulfur atom of the thiolate.

The general reaction is carried out in a suitable solvent, such as alcohol, at room temperature, leading to the formation of the desired sulfide (B99878), which often precipitates from the reaction mixture and can be purified by recrystallization. semanticscholar.org

A key area of synthetic focus has been the introduction of various substituents onto the phenyl ring of the thiophenol starting material. This allows for a systematic investigation of how electronic and steric factors influence the properties and reactivity of the resulting sulfide. By reacting 1-chloro-2,4-dinitrobenzene with a series of 4-substituted thiophenols, researchers have prepared a library of derivatives. semanticscholar.org The substituents range from electron-donating groups (e.g., OCH₃, CH₃) to electron-withdrawing groups (e.g., Cl, NO₂), allowing for a controlled modulation of the electron density on the sulfur atom and the adjacent phenyl ring.

| Substituent (Y) on Phenyl Moiety | Product | Reported Yield (%) semanticscholar.org |

|---|---|---|

| OCH₃ | 4-Methoxyphenyl 2,4-dinitrophenyl sulfide | 82 |

| CH₃ | 4-Methylphenyl 2,4-dinitrophenyl sulfide | 86 |

| H | Phenyl 2,4-dinitrophenyl sulfide | 83 |

| Cl | 4-Chlorophenyl 2,4-dinitrophenyl sulfide | 85 |

| COCH₃ | 4-Acetylphenyl 2,4-dinitrophenyl sulfide | 79 |

| COOC₂H₅ | 4-Ethoxycarbonylphenyl 2,4-dinitrophenyl sulfide | 77 |

| CN | 4-Cyanophenyl 2,4-dinitrophenyl sulfide | 79 |

| NO₂ | 4-Nitrophenyl 2,4-dinitrophenyl sulfide | 80 |

While modifications on the phenyl moiety are more common, diversification of the dinitrophenyl ring is also synthetically accessible. The same SNAr chemistry can be applied to different activated haloarenes. For instance, using 1-chloro-2,6-dinitrobenzene or 1-chloro-2,4,6-trinitrobenzene (picryl chloride) as electrophiles allows for the synthesis of the corresponding 2,6-dinitrophenyl phenyl sulfides or 2,4,6-trinitrophenyl phenyl sulfides, respectively. orgsyn.org These alterations significantly impact the electronic properties and steric environment of the C-S bond, providing different scaffolds for further study.

Preparation and Reactivity of Sulfur-Containing Analogs (e.g., Sulfoxides, Sulfones, Sulfenamides)

The sulfur atom in 2,4-dinitrophenyl phenyl sulfide is a key site for chemical modification, allowing for the preparation of various sulfur-containing analogs with distinct properties.

Sulfoxides and Sulfones: The sulfide linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. A common method involves the use of hydrogen peroxide in glacial acetic acid. semanticscholar.org The controlled oxidation of this compound with a slight excess of H₂O₂ yields the corresponding 2,4-dinitrophenyl phenyl sulfone. semanticscholar.org The conversion to the sulfoxide, an intermediate oxidation state, requires more controlled conditions. These oxidation reactions transform the sulfide into more polar, electron-deficient sulfoxide and sulfone analogs, which have different chemical reactivity and conformational preferences. thieme-connect.deresearchgate.net

Sulfenamides: A different class of analogs, sulfenamides, can also be prepared. The synthesis of 2,4-dinitrophenylsulfenamides typically proceeds through the reaction of 2,4-dinitrophenylsulfenyl chloride with primary or secondary amines. core.ac.uk This creates a nitrogen-sulfur bond, introducing a new functional handle and altering the chemical nature of the scaffold significantly.

| Analog Type | General Starting Material(s) | Key Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Sulfone | This compound | Hydrogen peroxide (H₂O₂) | -SO₂- | semanticscholar.org |

| Sulfoxide | This compound | Oxidizing agent (e.g., m-CPBA) | -SO- | researchgate.net |

| Sulfenamide | 2,4-Dinitrophenylsulfenyl chloride + Amine (R₂NH) | Amine | -S-N< | core.ac.uk |

Structure-Reactivity Relationship (SAR) Studies on Derivatives

The systematically synthesized derivatives of this compound are invaluable for conducting structure-reactivity relationship (SAR) studies. These studies aim to quantify how changes in molecular structure affect reaction rates and mechanisms.

A notable example is the investigation of the hydrazinolysis of 4-substituted 2,4-dinitrophenyl phenyl sulfides (compounds 5a-i in section 7.1.1). semanticscholar.orgresearchgate.net In these studies, the rate of reaction with hydrazine (B178648) in dimethyl sulfoxide (DMSO) was measured for each derivative. The results showed that the reactivity of the sulfides increases as the substituent on the leaving thioaryl group becomes more electron-withdrawing. researchgate.net

This relationship was quantified using a Hammett plot, which correlates the logarithm of the reaction rate constants (log kA) with the Hammett substituent constants (σ⁻). A good linear correlation was found, yielding a ρ value of 0.65 (r = 0.99). semanticscholar.org This positive ρ value confirms that the reaction is favored by electron-withdrawing groups that stabilize the forming thiophenolate leaving group.

Furthermore, the Brønsted-type plot, which correlates the rate constants with the pKa of the conjugate acids of the leaving groups, gave a small βlg value of -0.18. semanticscholar.org This small value suggests that in the transition state of the rate-determining step, the bond to the leaving group is only slightly broken, while the bond to the incoming nucleophile (hydrazine) is well-advanced. semanticscholar.orgresearchgate.net These kinetic studies support a stepwise SNAr mechanism where the departure of the leaving group from the Meisenheimer intermediate is the rate-determining step for this series of compounds. semanticscholar.orgresearchgate.net

Development of Novel Dinitrophenyl Sulfide-Based Scaffolds for Specific Research Applications

The inherent reactivity of the 2,4-dinitrophenyl sulfide scaffold makes it a versatile platform for developing novel molecular tools. The electron-deficient aromatic system and the reactive C-S bond are key features exploited in these applications.

Protecting Groups: The related 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl groups have been explored as protecting groups for pyrroles. The electron-withdrawing nature of the dinitrophenyl moiety stabilizes the pyrrole (B145914), and the sulfur linkage provides a handle for subsequent cleavage under specific conditions. researchgate.net

Reaction-Based Probes: A significant application is in the design of reaction-based fluorescent probes. The cleavage of a bond to the dinitrophenyl group by a specific analyte can trigger a change in the fluorescence of an attached reporter molecule. While many examples use a dinitrophenyl ether linkage for detecting hydrogen sulfide (H₂S), the same principle applies to the sulfide scaffold. researchgate.netacs.org The reaction of H₂S with the electrophilic aromatic ring would cleave the C-S bond, releasing the dinitrophenyl moiety and uncaging a fluorophore. This "turn-on" sensing mechanism is highly desirable for detecting analytes in complex biological systems.

Bioactive Compound Synthesis: Derivatives of dinitrophenyl sulfides have also been investigated for their potential biological activity. For example, certain derivatives have been synthesized and screened for herbicidal activity, highlighting the potential of this scaffold in agricultural chemistry. The development of 2-phenylindoles and arylsulphonamides as novel antimycobacterial scaffolds demonstrates the broader utility of sulfur-containing aromatic structures in drug discovery. nih.gov

Emerging Research Frontiers and Future Directions for 2,4 Dinitrophenyl Phenyl Sulfide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

While specific literature detailing the flow chemistry synthesis of 2,4-dinitrophenyl phenyl sulfide (B99878) is not abundant, the principles of continuous flow processing are highly applicable to its underlying reaction class: nucleophilic aromatic substitution (SNAr). Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for high-throughput screening and optimization.

Automated synthesis platforms can integrate flow reactors with real-time analytics (e.g., IR, NMR spectroscopy) to rapidly identify optimal reaction conditions—such as temperature, residence time, and stoichiometry—for the synthesis of 2,4-dinitrophenyl phenyl sulfide and its derivatives. This approach could accelerate the discovery of novel compounds and streamline production. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with thiophenol, a common route to this compound, is well-suited for such automated platforms, enabling precise control over reaction parameters to maximize yield and purity while minimizing reaction time.

Potential in Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient nature of the 2,4-dinitrophenyl moiety makes it an intriguing candidate for supramolecular and host-guest chemistry. wikipedia.org Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. wikipedia.org

The 2,4-dinitrophenyl group can participate in these interactions, acting as a guest within the cavities of electron-rich host molecules such as cyclodextrins or pillararenes. researchgate.netcolab.ws For instance, studies on the related compound 2,4-dinitrophenol (B41442) have demonstrated its ability to form inclusion complexes with β-cyclodextrin. researchgate.net Similarly, pillararene-based hosts have been used to encapsulate and catalyze the hydrolysis of phosphate (B84403) esters bearing 2,4-dinitrophenyl groups. colab.ws These interactions are driven by the hydrophobic effect and the potential for stabilizing charge-transfer interactions between the electron-poor guest and the electron-rich host. The phenyl sulfide variant is expected to exhibit similar behavior, opening possibilities for its use in creating stimuli-responsive materials, molecular switches, or drug delivery systems where the guest's release is triggered by a specific chemical signal.

Applications in Catalyst Design and Ligand Development

The structural and electronic features of this compound suggest its potential, though not yet widely explored, in catalyst and ligand design. The sulfur atom possesses lone pairs of electrons that could coordinate to a metal center, while the nitro groups could engage in hydrogen bonding or other non-covalent interactions to influence the secondary coordination sphere of a catalyst.

The broader 2,4-dinitrophenyl scaffold has been incorporated into supramolecular systems that exhibit catalytic activity. For example, pillar arenes functionalized with imidazole (B134444) moieties act as artificial enzymes for the hydrolysis of phosphate diesters containing a 2,4-dinitrophenyl leaving group. colab.ws This demonstrates the utility of the dinitrophenyl unit in creating specific recognition sites within a catalytic pocket. Future research could focus on designing ligands based on this compound where the sulfide acts as a soft donor for transition metals, and the dinitrophenyl ring modulates the electronic properties or steric environment of the resulting metal complex.

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the phenylthio group is displaced by a nucleophile. Mechanistic studies, particularly involving its reaction with hydrazine (B178648), reveal that the reaction proceeds through a zwitterionic intermediate. semanticscholar.org The rate-determining step can vary depending on the reaction conditions and the nature of the leaving group. For derivatives of this compound, the departure of the leaving group is often the slow step. semanticscholar.org

Kinetic studies provide valuable insights into the transition state of these reactions. For example, the reaction of this compound derivatives with hydrazine shows a correlation between the reaction rate and the pKa of the leaving thioaryl group, indicating that bond rupture has proceeded to a significant extent in the transition state. semanticscholar.org The compound also serves as a precursor in reactions forming other complex molecules. For instance, 2,4-dinitrophenyl phenylmethanesulfonate, a related sulfone, reacts with triphenylphosphine (B44618) and triethylamine (B128534) to generate benzyltriphenylphosphonium (B107652) salts, illustrating the reactivity of sulfene (B1252967) intermediates derived from such precursors. cdnsciencepub.com

| Reactant(s) | Nucleophile/Reagent | Solvent | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| This compound derivatives | Hydrazine | DMSO | Proceeds through a zwitterionic intermediate; departure of the leaving group is the rate-determining step. | semanticscholar.org |

| 2,4-dinitrophenyl acetate (B1210297) | Hydrazine | Methanol | Proceeds via a concerted mechanism with a rigid transition state. | semanticscholar.org |

| 2,4-dinitrophenyl phenylmethanesulfonate | Triphenylphosphine / Triethylamine | Dichloromethane | Reaction proceeds via a sulfene intermediate to form phosphonium (B103445) salts. | cdnsciencepub.com |

| 2,4-dinitrophenyl 5-substituted-2-furoates | 4-substituted phenoxides | 20 mol% DMSO (aq) | Follows a stepwise addition-elimination mechanism where nucleophilic attack is rate-determining. | mdpi.comresearchgate.net |

Advancements in Green and Sustainable Synthetic Methodologies

Modern chemistry is increasingly focused on developing environmentally benign synthetic methods. Research on compounds related to this compound highlights this trend. A key advancement is the replacement of hazardous organic solvents with more sustainable alternatives. For example, a facile and high-yield synthesis of 2,4-dinitrophenyl-substituted sulfonate esters has been developed using a single-phase system of tetrahydrofuran (B95107) (THF) and an aqueous base. mdpi.com This method eliminates the need for chlorinated solvents and organic bases like pyridine, reduces reaction times, and simplifies product isolation. mdpi.com